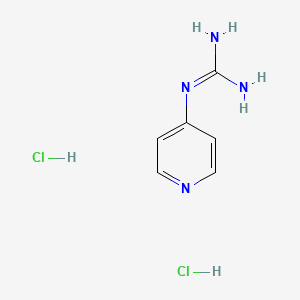

N-Pyridin-4-yl-guanidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-pyridin-4-ylguanidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.2ClH/c7-6(8)10-5-1-3-9-4-2-5;;/h1-4H,(H4,7,8,9,10);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTDGTRDCIORJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=C(N)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Guanidine and Pyridine Scaffolds in Bioactive Molecule Research

The guanidine (B92328) and pyridine (B92270) moieties are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple, diverse protein targets, leading to a wide array of biological activities. nih.govresearchgate.net

The guanidinium (B1211019) group, the protonated form of guanidine, is a key component of the amino acid arginine and is characterized by its high basicity (pKa around 13.6). researchgate.net This allows it to be protonated over a broad physiological pH range. researchgate.net The positive charge of the guanidinium ion is delocalized through resonance, which, along with its ability to form multiple hydrogen bonds and salt bridges, plays a crucial role in molecular recognition and binding to biological targets such as proteins and enzymes. researchgate.netmdpi.com This functionality is integral to the development of drugs targeting the central nervous system, as well as anti-inflammatory, antidiabetic, and antimicrobial agents. bldpharm.com

The pyridine ring, a nitrogen-containing heterocycle, is an isostere of benzene (B151609) and is present in a vast number of pharmaceuticals and natural products. rsc.orgjocpr.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts polarity to the molecule, which can enhance its solubility, bioavailability, and binding affinity to target proteins. researchgate.netnih.gov The versatility of the pyridine scaffold has been exploited in the development of drugs for a wide range of diseases, including cancer, microbial infections, and neurological disorders. nih.govnih.gov The presence of the pyridine moiety can improve a molecule's pharmacokinetic and pharmacodynamic properties. rsc.org

Historical Context of Guanidinium and Pyridinium Derivatives in Academic Research

The study of guanidine (B92328) and its derivatives has a long history, with the guanidinium (B1211019) group being recognized for its role in natural products and its potent biological activities. sci-hub.se Guanidines are found in nature and are involved in various biological processes. sci-hub.se Historically, research into guanidine-containing compounds has led to the development of a wide array of therapeutic agents. bldpharm.com

The pyridine (B92270) scaffold was first isolated from picoline in 1846, and its structure was later elucidated in the late 1860s. rsc.org Since its discovery, the pyridine nucleus has become a cornerstone in the synthesis of pharmaceuticals and agrochemicals. rsc.org The incorporation of the pyridine ring into drug candidates has been a consistent strategy in medicinal chemistry, leading to a significant number of FDA-approved drugs. rsc.orgnih.gov The adaptability of the pyridine structure allows for extensive chemical modifications, making it a valuable starting point for the discovery of new drugs. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Determinants for Biological Activity

Understanding the relationship between the chemical structure of pyridin-yl guanidine (B92328) derivatives and their biological effects is achieved through systematic modification of the core molecule. Key areas of investigation include the substitution pattern on the pyridine (B92270) ring, the properties of the guanidine group, and the influence of physicochemical characteristics like lipophilicity.

The position, nature, and size of substituents on the pyridine ring can dramatically alter the biological activity of guanidine-containing compounds. While direct SAR studies on the N-Pyridin-4-yl-guanidine scaffold are not extensively detailed in the provided sources, valuable insights can be drawn from studies on related isomers, such as N-Pyridin-2-yl guanidines, which serve as a predictive framework.

Research on 1-(6-phenylpyridin-2-yl)guanidine as a Mitogen- and Stress-Activated Kinase 1 (MSK1) inhibitor highlights the importance of the substitution pattern. mdpi.com The placement of a phenyl ring at position 6 of the pyridine nucleus was identified as a key feature for activity. mdpi.com Further exploration revealed that modifying this phenyl group with various substituents to alter lipophilic, electronic, and geometric parameters significantly impacted inhibitory potency. mdpi.com For instance, exchanging the aryl group for certain heteroaryl rings, such as a furan, led to a decrease in activity, while a 3-pyridyl substituent was well-tolerated. mdpi.com In contrast, a 4-pyridyl moiety at this position was detrimental to activity. mdpi.com

In a different chemical series, N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a direct relationship was observed between the mutual arrangement of the benzothiazine and pyridine fragments and the resulting analgesic and anti-inflammatory activity. mdpi.comresearchgate.net This underscores that the orientation of the pyridine ring, dictated by its substitution, is critical for proper interaction with biological targets.

The following table summarizes the impact of substituting the pyridine ring on the inhibitory activity of arylpyridin-2-yl guanidine derivatives against MSK1. mdpi.com

| Compound ID | Pyridine Ring Substitution | Heteroaryl Substitution | IC₅₀ (µM) for MSK1 Inhibition |

| 1a | 6-phenyl | - | ~18 |

| 1g | 6-(Furan-3-yl) | Furan | Less Active |

| 1h | 6-(Furan-2-yl) | Furan | Inactive |

| 1r | 6-(Pyridin-4-yl) | Pyridine | Detrimental to Activity |

| 1s | 6-(Pyridin-3-yl) | Pyridine | 5.8 ± 0.6 |

This interactive table illustrates how changes in the substitution pattern on the pyridine ring influence biological efficacy.

The guanidine group is a cornerstone of the biological activity of these compounds. researchgate.netnih.gov Guanidines are classified as organic superbases, with the conjugate acids having a pKa value of approximately 13. sci-hub.sebohrium.com This high basicity ensures that the guanidine moiety exists predominantly in its protonated form, the guanidinium (B1211019) cation, at physiological pH. researchgate.net This positive charge is stabilized by resonance across the three nitrogen atoms, a feature sometimes referred to as Y-aromaticity. sci-hub.sebohrium.com

The protonated guanidinium group is a potent hydrogen bond donor and can form strong, non-covalent interactions with biological targets such as carboxylates and phosphates found in amino acid residues of proteins. sci-hub.se These interactions, which include hydrogen bonding and charge pairing, are fundamental to molecular recognition and binding affinity. sci-hub.seresearchgate.net

In pyridin-2-yl guanidine derivatives, studies have revealed the existence of a significant intramolecular hydrogen bond between the pyridine nitrogen (N1) and the guanidinium protons. mdpi.comresearchgate.netepa.gov This interaction controls the conformation of the molecule by inducing a 180° change in the dihedral angle between the guanidine and pyridine moieties upon protonation. researchgate.netepa.gov This conformational control is critical for target engagement. For the N-pyridin-4-yl isomer, such an intramolecular bond is not possible due to the geometry. Instead, the pyridine nitrogen and the guanidinium group are more likely to engage in intermolecular hydrogen bonds with the target protein or surrounding water molecules.

For N-Pyridin-4-yl-guanidine dihydrochloride (B599025), the calculated LogP is 1.23, indicating a degree of lipophilicity. chemscene.com The introduction of various substituents on the pyridine ring can systematically alter this value. For example, in the arylpyridin-2-yl guanidine series, adding different chemical groups was a key strategy to modify lipophilic parameters and probe for optimal target engagement. mdpi.com

Steric hindrance also plays a crucial role. In studies involving the acylation of aminopyridines, it was noted that sterically hindered amines showed lower reactivity. mdpi.comresearchgate.net This principle extends to receptor binding, where a substituent that is too large may prevent the molecule from adopting the correct orientation within a binding site, thereby reducing or abolishing its biological activity. The SAR data from MSK1 inhibitors, where different aryl and heteroaryl groups were tested, implicitly reflects the search for an optimal balance of size, shape, and lipophilicity for effective target engagement. mdpi.com

Rational Design Principles Derived from SAR for Enhanced Potency and Specificity

The insights gained from SAR and SPR studies form the basis for the rational design of new molecules with improved properties. A key principle is to use structural information to guide the synthesis of next-generation compounds with enhanced potency and selectivity.

One powerful strategy derived from the SAR of pyridin-yl guanidines is "rigidification." mdpi.com Studies on pyridin-2-yl guanidines revealed that a specific conformation, stabilized by an intramolecular hydrogen bond, was favorable for activity. mdpi.comresearchgate.net To capitalize on this, researchers designed and synthesized bicyclic analogues, such as 2-aminobenzimidazoles, where the favorable conformation is "locked" in place by a covalent bond. mdpi.com This approach effectively mimics the internal hydrogen bond and creates a more rigid scaffold. mdpi.com

This strategy proved highly successful. The resulting 2-aminobenzimidazole derivative was found to be a 10-fold more potent MSK1 inhibitor compared to the original, more flexible parent compound, 1-(6-phenylpyridin-2-yl)guanidine. mdpi.com This demonstrates a clear path from understanding a structural determinant (the intramolecular hydrogen bond and resulting conformation) to applying a rational design principle (rigidification) to achieve a significant enhancement in biological potency. This approach minimizes the entropic penalty of binding and can lead to higher affinity and specificity for the intended target.

In-Depth Computational and Theoretical Studies on N-Pyridin-4-yl-guanidine Dihydrochloride Remain Elusive in Publicly Available Research

A thorough investigation of scientific literature reveals a notable absence of specific computational and theoretical studies focused exclusively on the chemical compound this compound. While research into related pyridine and guanidine derivatives is available, detailed analyses corresponding to the requested outline for this particular compound, including molecular docking, quantum chemical calculations, and QSAR modeling, are not present in the surveyed academic and scientific databases.

Computational chemistry is a powerful tool for predicting the behavior and properties of molecules, offering insights that complement experimental research. Techniques like molecular docking predict how a ligand might bind to a protein's active site, while molecular dynamics simulations can illuminate the stability and conformational changes of this interaction over time. Quantum chemical calculations provide a deep look into the electronic properties of a molecule, and QSAR studies establish mathematical relationships between chemical structure and biological activity.

However, for this compound, specific data from such computational investigations are not available. There are studies on isomers, such as pyridin-2-yl guanidine derivatives, which have been analyzed for their conformational properties and interactions with targets like trypsin ncats.ioscience.gov. These studies highlight the importance of intramolecular hydrogen bonding, but due to the different substitution pattern (position 2 vs. position 4 on the pyridine ring), these findings cannot be directly extrapolated to this compound ncats.io.

Similarly, while the compound, also known under the designation CHS 828, has been noted in cancer research for its cytotoxic activity, the literature focuses on its experimental biological effects and potential mechanisms of action rather than detailed computational modeling of its physicochemical or interactive properties science.govscience.gov.

Computational and Theoretical Investigations of N Pyridin 4 Yl Guanidine Dihydrochloride

In Silico Prediction of Relevant Biological Descriptors (e.g., ADMET, excluding clinical context)

The computational evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern chemical research. These in silico methods provide valuable insights into the potential behavior of a molecule within a biological system, guiding further investigation and development while minimizing the need for extensive experimental studies. For N-Pyridin-4-yl-guanidine dihydrochloride (B599025), a comprehensive ADMET profile has been generated using a variety of established computational models.

The predictions outlined in the following sections are derived from widely recognized platforms such as SwissADME, pkCSM, and ProTox-II. These tools utilize sophisticated algorithms based on large datasets of experimentally determined properties to forecast the ADMET characteristics of novel chemical entities. It is important to note that these are theoretical predictions and serve as a guide for further research.

Physicochemical Properties

| Property | Predicted Value | Tool |

| Molecular Formula | C6H8N4 | - |

| Molecular Weight | 136.16 g/mol | SwissADME |

| LogP (Consensus) | -1.18 | SwissADME |

| Water Solubility (LogS) | -0.95 | SwissADME |

| Topological Polar Surface Area (TPSA) | 81.39 Ų | SwissADME |

Absorption

The absorption of a compound, particularly its ability to be taken up from the gastrointestinal tract, is a key determinant of its potential for oral administration. Computational models assess this based on factors like water solubility and permeability across intestinal cell layers.

| Parameter | Prediction | Tool |

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.09 | pkCSM |

| Human Intestinal Absorption (% Absorbed) | 80.36% | pkCSM |

Distribution

Following absorption, a compound is distributed throughout the body via the circulatory system. Key considerations for distribution include the extent to which it binds to plasma proteins and its ability to cross critical biological barriers, such as the blood-brain barrier (BBB).

| Parameter | Prediction | Tool |

| Volume of Distribution (VDss, log L/kg) | -0.631 | pkCSM |

| Fraction Unbound (human) | 0.816 | pkCSM |

| BBB Permeability (logBB) | -1.332 | pkCSM |

| CNS Permeability (logPS) | -2.716 | pkCSM |

Metabolism

The metabolic fate of a compound is largely determined by its interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of these enzymes.

| Parameter | Prediction | Tool |

| CYP1A2 Inhibitor | No | SwissADME |

| CYP2C19 Inhibitor | No | SwissADME |

| CYP2C9 Inhibitor | No | SwissADME |

| CYP2D6 Inhibitor | No | SwissADME |

| CYP3A4 Inhibitor | No | SwissADME |

Excretion

The primary routes of excretion for a compound and its metabolites are through the kidneys (renal) and the liver (biliary). Computational tools can estimate the total clearance of a compound and its potential as a substrate for renal transporters.

| Parameter | Prediction | Tool |

| Total Clearance (log ml/min/kg) | 0.536 | pkCSM |

| Renal OCT2 Substrate | Yes | pkCSM |

Toxicity

Predicting potential toxicity is a crucial aspect of in silico analysis. These models assess the likelihood of various adverse effects, including carcinogenicity, mutagenicity, and organ-specific toxicity.

| Parameter | Prediction | Tool |

| AMES Toxicity | No | ProTox-II |

| Carcinogenicity | Negative | ProTox-II |

| Hepatotoxicity | Inactive | ProTox-II |

| Oral Rat Acute Toxicity (LD50) | 2000 mg/kg | ProTox-II |

| Toxicity Class | 4 | ProTox-II |

Pre Clinical Biological Evaluation in Research Models Excluding Clinical Human Trials and Safety Data

In Vitro Cellular Efficacy Studies

In vitro studies are crucial for the preliminary assessment of a compound's biological activity at the cellular level. For the N-Pyridin-4-yl-guanidine scaffold, research has primarily explored its utility in oncology and infectious diseases.

Antiproliferative and Apoptotic Inducing Effects in Cancer Cell Lines

While direct studies on N-Pyridin-4-yl-guanidine are scarce, research on its derivatives, such as the pyridyl cyanoguanidines, offers a glimpse into the potential of this chemical family. One of the most studied derivatives is CHS 828 (N-(6-chlorophenoxyhexyl)-N'cyano-N''-4-pyridylguanidine). This compound has demonstrated potent cytotoxic effects across various human cancer cell lines. nih.govaacrjournals.org Studies indicate that the cytotoxic activity of CHS 828 has a low correlation with the activity patterns of established anticancer agents, suggesting a potentially novel mechanism of action. nih.govaacrjournals.org

A series of N-pivaloyl-N'-(alkyl/aryl)-N''-pyridylguanidines were synthesized and evaluated for their antitumor activities against potato tumors induced by Agrobacterium tumefaciens. All tested compounds in this series showed significant antitumor activity. nih.gov Notably, the aryl-substituted pyridylguanidines demonstrated higher potency compared to their alkyl-substituted counterparts. nih.gov

The broader class of 1,4-Dihydropyridines (1,4-DHPs), which share the pyridine (B92270) core, has also been investigated for anticancer properties. Certain symmetric 4-aryl-1,4-dihydropyridines have been shown to reduce the viability of HeLa (human cervical adenocarcinoma) and MCF-7 (human breast carcinoma) cell lines. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

| CHS 828 | Human breast and lung cancer cell lines | Potent cytotoxic effects | nih.govaacrjournals.org |

| N-pivaloyl-N'-(aryl)-N''-pyridylguanidines | Potato tumor (A. tumefaciens) | Significant tumor inhibition | nih.gov |

| 4-Aryl-1,4-dihydropyridines | HeLa, MCF-7 | Reduced cell viability | mdpi.com |

Antimicrobial Activity against Specific Pathogens

The guanidine (B92328) and pyridine moieties are present in many compounds with established antimicrobial properties. Substituted pyridylguanidines have been evaluated for their efficacy against various bacterial and fungal strains. nih.gov In one study, certain aryl-substituted pyridylguanidines, particularly those with substituents at the ortho and para positions of the phenyl ring, exhibited good to significant activity against Aspergillus niger and Fusarium solani. researchgate.net

Derivatives of the pyridine structure, such as 1-alkyl-2-(4-pyridyl)pyridinium bromides, have shown activity against Gram-positive bacteria, most notably Staphylococcus aureus. nih.gov Their effectiveness against methicillin-resistant S. aureus (MRSA) was enhanced in the presence of an efflux pump inhibitor, suggesting a mechanism that may involve overcoming bacterial resistance. nih.gov Furthermore, various pyridine-containing compounds have demonstrated a broad spectrum of antimicrobial activity against bacteria like E. coli and B. subtilis, and fungi such as C. albicans. nih.gov

| Compound/Derivative Class | Pathogen(s) | Observed Effect | Reference |

| Substituted Pyridylguanidines | Aspergillus niger, Fusarium solani | Antifungal activity | researchgate.net |

| 1-Alkyl-2-(4-pyridyl)pyridinium bromides | Staphylococcus aureus (including MRSA) | Antibacterial activity | nih.gov |

| Various Pyridine Derivatives | E. coli, B. subtilis, C. albicans | Broad-spectrum antimicrobial activity | nih.gov |

Modulation of Inflammatory Responses in Cellular Assays

Evaluation in Other Relevant Disease-Specific Cellular Models

The pyridyl cyanoguanidine derivative, pinacidil, which is structurally related to N-Pyridin-4-yl-guanidine, is known as a potassium channel opener and has potent antihypertensive activity. aacrjournals.org This suggests that compounds from this family could be evaluated in cellular models related to cardiovascular diseases. Furthermore, various 4-(pyridin-4-yloxy)benzamide derivatives have been synthesized and evaluated for their inhibitory activity against cancer cell lines, with some showing excellent activity against A549 (lung carcinoma), HeLa, and MCF-7 cells. nih.gov

In Vivo Studies in Animal Research Models (Focus on Mechanistic Insight and Efficacy, Not Dosage/Toxicity)

In vivo studies provide critical information about a compound's efficacy and mechanism of action within a whole biological system.

Assessment of Target Modulation in Animal Systems

The pyridyl cyanoguanidine derivative, CHS 828, has been studied in nude mice bearing human tumor xenografts. Oral administration of CHS 828 led to the inhibition of MCF-7 breast cancer tumor growth and caused regression of NYH small cell lung cancer tumors. nih.govaacrjournals.org Long-term survival was observed in mice with NYH tumors even after treatment was discontinued, indicating a lasting therapeutic effect. nih.gov These findings suggest that CHS 828 effectively modulates its antitumor targets in vivo, leading to significant efficacy.

While direct in vivo studies on N-Pyridin-4-yl-guanidine dihydrochloride (B599025) are not available, the promising results from its derivatives highlight the potential of this chemical scaffold and underscore the need for further research into the parent compound.

Analytical and Spectroscopic Methodologies for Research Applications

Advanced Spectroscopic Characterization of Compound-Biomolecule Interactions (e.g., NMR, Mass Spectrometry for binding)

There is a notable lack of specific studies in the accessible scientific literature that employ Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to characterize the interactions between N-Pyridin-4-yl-guanidine dihydrochloride (B599025) and biomolecules.

In principle, NMR spectroscopy is a powerful tool for probing such interactions. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping are commonly used to identify binding epitopes and determine binding affinities. For instance, in a hypothetical study, the addition of a target protein to a solution of N-Pyridin-4-yl-guanidine dihydrochloride would be expected to cause changes in the chemical shifts of the compound's proton and carbon atoms involved in binding, as observed in studies of other pyridyl-guanidine derivatives. acs.orgnih.gov

Similarly, mass spectrometry techniques, such as electrospray ionization (ESI-MS), are frequently used to study non-covalent protein-ligand complexes. These methods can confirm the binding stoichiometry and provide insights into the strength of the interaction. However, no specific mass spectrometry data for this compound binding to a biomolecule has been found in the reviewed literature.

Chromatographic and Separation Techniques for Purity Assessment in Research Studies

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of chemical compounds in research. While commercial suppliers of this compound indicate that HPLC and other chromatographic data are available, detailed methodologies from research studies are not published. bldpharm.com

A typical HPLC method for a polar compound like this compound would likely involve reverse-phase chromatography. The choice of column (e.g., C18), mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) with an acid modifier like trifluoroacetic acid), and detection wavelength would be optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities.

Table 1: Hypothetical HPLC Parameters for Purity Assessment

| Parameter | Example Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a standard starting point for method development and is not based on published data for this specific compound.

Crystallographic Analysis of N-Pyridin-4-yl-guanidine or its Complexes

No crystal structures of N-Pyridin-4-yl-guanidine, its dihydrochloride salt, or its complexes with biomolecules are available in the primary crystallographic databases. X-ray crystallography provides definitive three-dimensional structural information, which is crucial for understanding the compound's conformation and its interaction with target molecules at an atomic level.

Studies on related compounds, such as pyridin-2-yl guanidine (B92328) derivatives, have utilized X-ray crystallography to elucidate their conformational preferences, which are often governed by intramolecular hydrogen bonding. acs.orgnih.gov Such analyses for N-Pyridin-4-yl-guanidine would reveal the precise bond angles, bond lengths, and the planarity of the pyridyl and guanidinium (B1211019) groups, as well as how it packs in a crystal lattice or binds within a protein's active site. The absence of this data for the 4-pyridyl isomer is a significant gap in its structural characterization.

Future Research Directions and Translational Perspectives Excluding Clinical Translation

Identification of Novel Therapeutic Avenues Based on the N-Pyridin-4-yl-guanidine Scaffold

The inherent chemical properties of the N-pyridin-4-yl-guanidine core, including its basicity, hydrogen bonding capabilities, and structural rigidity, make it an attractive starting point for the discovery of new drugs targeting a range of diseases. nih.gov The pyridine (B92270) ring offers a versatile platform for chemical modification, allowing for the synthesis of diverse compound libraries. nih.govresearchgate.net

Research has highlighted the potential of arylpyridin-2-yl guanidine (B92328) derivatives as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a key enzyme in inflammatory pathways. nih.govresearchgate.net A screening of a small molecule library identified 6-phenylpyridin-2-yl guanidine as a promising hit for the development of anti-inflammatory agents, particularly for conditions like asthma. nih.govresearchgate.net Further structure-activity relationship (SAR) studies have led to the development of more potent inhibitors. nih.govresearchgate.net

Beyond inflammation, derivatives of the pyridinyl-guanidine scaffold are being investigated for their anticancer properties. acs.org Certain bis-guanidinium analogues have been designed as DNA minor groove binders, a strategy to disrupt DNA replication and transcription in cancer cells. acs.org Molecular docking studies have supported the potential of these compounds to interact with DNA. acs.org

Furthermore, the guanidine group is a common feature in ligands for various receptors and enzymes. nih.gov By modifying the pyridinyl-guanidine scaffold, researchers have developed potent antagonists for muscarinic M2 and M4 receptors, which are implicated in a variety of physiological processes. nih.gov The versatility of this scaffold suggests that it could be adapted to target other kinases, G-protein coupled receptors, and enzymes, opening up new therapeutic possibilities.

| Derivative Class | Therapeutic Target | Potential Therapeutic Application | Key Research Findings |

|---|---|---|---|

| Arylpyridin-2-yl guanidines | Mitogen- and Stress-Activated Kinase 1 (MSK1) | Inflammatory diseases (e.g., asthma) | Identified as a hit from a high-throughput screen; SAR studies led to more potent inhibitors. nih.govresearchgate.net |

| Bis-guanidinium pyridazinones | DNA Minor Groove | Oncology | Designed as DNA minor groove binders with potential antiproliferative activity. acs.org |

| Substituted piperazinyl-butyl-guanidines | Muscarinic M2/M4 Receptors | Neurological and other disorders | Structural modifications led to potent and selective antagonists. nih.gov |

Development of Advanced Probes and Research Tools

The N-pyridin-4-yl-guanidine scaffold is not only a source of potential therapeutics but also a valuable template for the creation of chemical probes and research tools. These tools are essential for dissecting complex biological pathways and validating novel drug targets. manchester.ac.uk The development of small-molecule libraries based on this scaffold allows for the screening and identification of compounds that can modulate specific biological processes. manchester.ac.uk

The conformational properties of pyridin-2-yl guanidine derivatives, which can be controlled by intramolecular hydrogen bonding, make them particularly interesting for the design of specific probes. acs.org By understanding the conformational changes upon binding to a target, researchers can design probes with high affinity and selectivity. acs.org

These chemical probes can be utilized in a variety of applications, including:

Target Identification and Validation: Probes can be used to identify the molecular targets of bioactive compounds and to validate their role in disease.

Assay Development: Labeled probes can be employed in the development of high-throughput screening assays to discover new modulators of a target.

Imaging: Fluorescently tagged probes can be used to visualize the localization and dynamics of their targets within cells and tissues.

| Probe Type | Research Application | Key Design Principle |

|---|---|---|

| Affinity-based probes | Target identification and validation | Incorporation of a reactive group for covalent modification of the target protein. |

| Fluorescent probes | Cellular imaging and localization studies | Attachment of a fluorophore to the scaffold without disrupting target binding. |

| Photoaffinity probes | Mapping ligand-binding sites | Inclusion of a photo-reactive group that forms a covalent bond with the target upon UV irradiation. |

Integration with Emerging Technologies in Chemical Biology

The exploration of the N-pyridin-4-yl-guanidine scaffold is being significantly enhanced by the integration of emerging technologies in chemical biology. These technologies are accelerating the pace of discovery and providing deeper insights into the biological activities of these compounds.

High-Throughput Screening (HTS): HTS platforms are instrumental in rapidly screening large libraries of N-pyridin-4-yl-guanidine derivatives to identify initial hits against a variety of biological targets. nih.govnih.gov The identification of an arylpyridin-2-yl guanidine as an MSK1 inhibitor was a direct result of an HTS campaign. nih.govresearchgate.net

Computational Modeling and Molecular Docking: In silico methods are playing a crucial role in the rational design of novel derivatives. manchester.ac.ukresearchgate.netnih.gov Molecular docking studies are used to predict the binding modes of N-pyridin-4-yl-guanidine analogues within the active sites of their target proteins, such as kinases and DNA. researchgate.netacs.org This computational insight helps in understanding structure-activity relationships and in designing compounds with improved potency and selectivity. researchgate.net Conformational analysis using theoretical methods provides valuable information about the preferred shapes of these molecules, which influences their biological activity. nih.govacs.org

Chemical Genetics: This approach utilizes small molecules to perturb protein function in a manner analogous to traditional genetic techniques. The N-pyridin-4-yl-guanidine scaffold can be used to generate chemical genetic probes to study the function of specific proteins in cellular and organismal contexts. The discovery of guanidine-binding riboswitches, for instance, has opened up new avenues to study gene regulation and identify novel antibacterial targets. nih.gov

The synergy between the versatile N-pyridin-4-yl-guanidine scaffold and these advanced technologies promises to unlock new biological discoveries and pave the way for the development of next-generation chemical tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Pyridin-4-yl-guanidine dihydrochloride with high purity?

- Methodology:

- Step 1: Start with pyridin-4-amine as the precursor. Introduce the guanidine group via nucleophilic substitution using cyanamide under acidic conditions.

- Step 2: Purify the intermediate via recrystallization in ethanol/water (1:1) to remove unreacted reagents.

- Step 3: Convert the free base to the dihydrochloride salt using concentrated HCl in anhydrous ether, followed by vacuum drying to ensure stoichiometric stability .

- Critical Note: Monitor reaction pH to avoid over-protonation, which may lead to by-products like hydrazine derivatives .

Q. How can researchers confirm the structural identity of this compound?

- Analytical Workflow:

- Nuclear Magnetic Resonance (NMR): Use and NMR to verify the pyridine ring protons (δ 8.5–7.5 ppm) and guanidine NH signals (δ 6.5–5.5 ppm).

- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 152.1 (free base) and adducts at m/z 189.0 ([M+Cl]⁻).

- Elemental Analysis: Validate chloride content (theoretical: ~24.5%) via titration or ion chromatography .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Solubility Profile:

- Polar solvents: >50 mg/mL in water or DMSO (pH-adjusted to 4–6 for stability).

- Non-polar solvents: <1 mg/mL in chloroform or hexane.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

- Crystallographic Approach:

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Apply SHELXL-2018 for anisotropic refinement of non-H atoms. Hydrogen positions are fixed using SHELX’s HFIX command.

- Validation: Cross-check hydrogen-bond distances (e.g., N–H⋯Cl interactions: 2.1–2.3 Å) against Cambridge Structural Database (CSD) entries .

Q. How to address discrepancies between computational and experimental pKa values for the guanidine moiety?

- Resolution Strategy:

- Computational: Calculate pKa using COSMO-RS or DFT with implicit solvation models (e.g., SMD).

- Experimental: Perform potentiometric titration in 0.15 M KCl at 25°C.

- Example: If computational pKa = 12.5 vs. experimental pKa = 11.8, recalibrate solvation parameters or include explicit water molecules in simulations .

Q. What experimental designs minimize side reactions during functionalization of the pyridine ring?

- Optimization Protocol:

- Electrophilic Substitution: Use protecting groups (e.g., Boc for guanidine) to prevent nitration or sulfonation at undesired positions.

- Metal-Catalyzed Coupling: For Suzuki-Miyaura reactions, employ Pd(PPh₃)₄ with degassed DMF at 80°C to avoid Pd-black formation.

- By-Product Mitigation: Monitor reactions via TLC (silica, 5% MeOH/DCM) and quench excess reagents with scavenger resins .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to validate receptor-binding hypotheses?

- Case Study: If one study claims µ-opioid receptor agonism (IC₅₀ = 10 nM) while another shows no activity:

- Reproducibility Checks:

Verify assay conditions (e.g., cell line: HEK293 vs. CHO; buffer pH).

Use radioligand binding assays with [³H]DAMGO as a positive control.

- Structural Insights: Compare binding poses via molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 6DDF) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Essential Measures:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods for powder handling to avoid inhalation (LD₅₀ > 500 mg/kg in rodents).

- Waste Disposal: Neutralize with 10% NaOH before incineration .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.